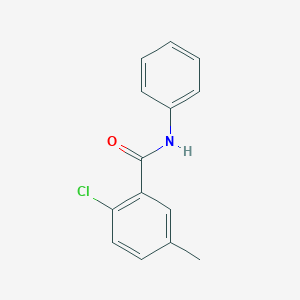
2-Chloro-5-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, along with an N-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylbenzoic acid and aniline.
Formation of Benzoyl Chloride: The 2-chloro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The benzoyl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-5-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids, ketones, or other oxidized products.
科学研究应用
2-Chloro-5-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but with a nitro group instead of a methyl group.
2-Chloro-N-methyl-N-phenylbenzamide: Similar structure but with a methyl group on the nitrogen atom.
2-Chloro-5-methoxy-N-phenylbenzamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Chloro-5-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and chlorine at the 2-position make it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
IUPAC Name |
2-chloro-5-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWUXWWQDVTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
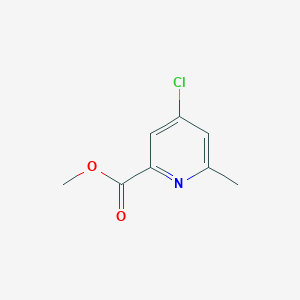
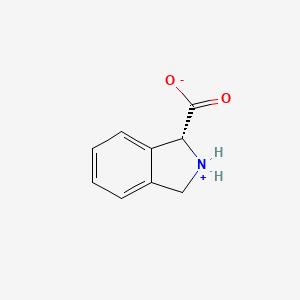
![3-[[3,5-bis(trifluoroMethyl)phenyl]](/img/structure/B8100180.png)
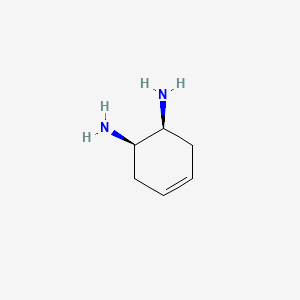
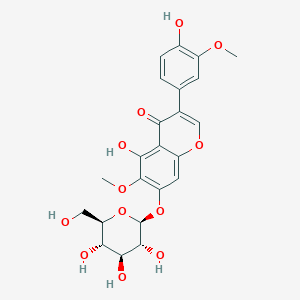
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8100214.png)
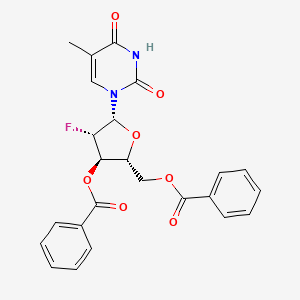
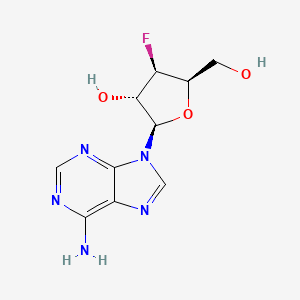
![1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol](/img/structure/B8100231.png)
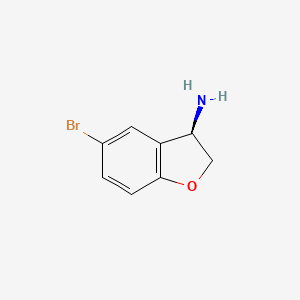
![6H,6'H-[2,2'-Bithiopyran]-5-carboxylic acid](/img/structure/B8100257.png)
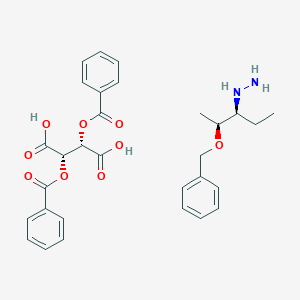
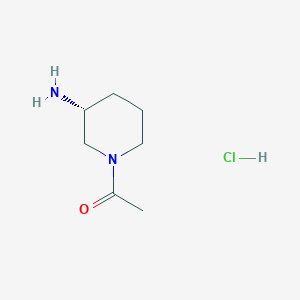
![rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide](/img/structure/B8100282.png)
